Homosulfamine
CAS No.:
Cat. No.: VC1943742
Molecular Formula: C21H37Cl3N6O8S3
Molecular Weight: 704.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H37Cl3N6O8S3 |
|---|---|
| Molecular Weight | 704.1 g/mol |
| IUPAC Name | 4-(aminomethyl)benzenesulfonamide;dihydrate;trihydrochloride |
| Standard InChI | InChI=1S/3C7H10N2O2S.3ClH.2H2O/c3*8-5-6-1-3-7(4-2-6)12(9,10)11;;;;;/h3*1-4H,5,8H2,(H2,9,10,11);3*1H;2*1H2 |
| Standard InChI Key | WTIUUMRTSWJRFF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1CN)S(=O)(=O)N.O.O.Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Information
Homosulfamine, chemically identified as 4-(aminomethyl)benzenesulfonamide hydrochloride, represents an important class of sulfonamide compounds. The compound is characterized by a benzenesulfonamide group with an aminomethyl substituent . It is commonly known by several synonyms including Mafenide hydrochloride, 4-Homosulfanilamide hydrochloride, and α-Amino-p-toluenesulfonamide hydrochloride .
The chemical structure of Homosulfamine is represented by the molecular formula C7H10N2O2S·HCl for the hydrochloride form, with a molecular weight of 222.69 g/mol . Interestingly, a different form has also been documented with the molecular formula C21H37Cl3N6O8S3, suggesting a more complex structural arrangement with a molecular weight of 704.1 g/mol .
Nomenclature and Alternative Designations
Homosulfamine is known by multiple identifiers in scientific literature and chemical databases, as summarized in Table 1.
Table 1: Alternative Names and Identifiers for Homosulfamine
| Name/Identifier | Description |
|---|---|
| Homosulfamine | Common name |
| Mafenide hydrochloride | Pharmaceutical designation |
| 4-(aminomethyl)benzenesulfonamide hydrochloride | Systematic chemical name |
| p-(Aminomethyl)benzenesulfonamide hydrochloride | Alternative systematic name |
| 4-Homosulfanilamide hydrochloride | Alternative designation |
| α-Amino-p-toluenesulfonamide hydrochloride | Alternative chemical name |
| CAS Registry Number | 138-37-4 |
The compound is also identified by its systematic IUPAC name 4-(aminomethyl)benzenesulfonamide;dihydrate;trihydrochloride in some databases, reflecting its hydrated form .
Physical and Chemical Properties
Homosulfamine exists as a solid at room temperature (20°C), appearing as a white to almost white crystalline powder . The physical and chemical characteristics of Homosulfamine are summarized in Table 2.
Table 2: Physical and Chemical Properties of Homosulfamine
| Property | Value/Description |
|---|---|
| Physical state (20°C) | Solid |
| Form | Crystal - Powder |
| Color | White - Almost white |
| Melting point | 256°C (493°F) |
| Molecular weight (hydrochloride) | 222.69 g/mol |
| Molecular weight (complex form) | 704.1 g/mol |
| Chemical stability | Stable under proper conditions |
The compound's stability is influenced by several factors, including exposure to oxidizing agents. Under thermal decomposition, Homosulfamine may produce hazardous byproducts including carbon dioxide, carbon monoxide, nitrogen oxides, hydrogen chloride, and sulfur oxides .
Structural Forms and Stability Characteristics
Hydrate and Anhydrate Forms
Research has identified that Homosulfamine exists in multiple solid-state forms, primarily as:
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Unpulverized Homosulfamine Hydrate (UHH, phase I)
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Pulverized Homosulfamine Hydrate (PHH)
These different forms demonstrate varying stability profiles, with the hydration state playing a crucial role in determining the compound's physical and chemical properties.
Factors Affecting Stability
Multiple factors have been identified that influence the stability of Homosulfamine in its solid state:
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Presence of Urea: The stability of unpulverized Homosulfamine hydrate (UHH) is significantly decreased in the presence of urea, whereas the anhydrate form (UHA) remains relatively stable .
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Pulverization: The mechanical process of pulverization further decreases the stability of the hydrate form, with pulverized Homosulfamine hydrate (PHH) showing increased susceptibility to degradation .
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Dehydration: The rate of crystal water dehydration in UHH is accelerated by both the presence of urea and pulverization processes .
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Surface State and Particle Size: The stability of Homosulfamine is also influenced by the surface characteristics and particle size of the crystalline form, with significant variations in particle shape and appearance resulting from pulverization .
Research Findings on Stability
Experimental Methodologies
Researchers have employed multiple analytical techniques to investigate the stability characteristics of Homosulfamine, including:
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Scanning Electron Microscopy (SEM): Used to analyze the appearance and surface characteristics of different Homosulfamine forms before and after storage .
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Powder X-ray Diffraction (PXRD): Applied to determine structural changes and crystalline patterns in Homosulfamine samples and their mixtures with urea .
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Fourier Transform Infrared (FTIR) Spectroscopy: Employed to study structural modifications at the molecular level in different Homosulfamine preparations .
Stability in Binary Mixtures
Research has focused particularly on the behavior of Homosulfamine in binary mixtures with urea, revealing significant findings regarding its stability:
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Binary mixtures of UHH/urea and PHH/urea were found to exhibit the same diffraction pattern as the mixture of UHA/urea immediately after preparation, suggesting rapid dehydration of the hydrate forms in the presence of urea .
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During storage, the physical mixtures containing UHH/urea and PHH/urea showed significant alterations in their PXRD patterns, whereas the UHA/urea mixture remained relatively stable .
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These findings were consistent across multiple analytical techniques, with SEM and FTIR analyses corroborating the PXRD results .
Table 3: Stability Characteristics of Different Homosulfamine Forms
| Homosulfamine Form | Stability with Urea | Dehydration Rate | Structural Changes During Storage |
|---|---|---|---|
| Unpulverized Hydrate (UHH) | Significantly decreased | Accelerated | Significant |
| Pulverized Hydrate (PHH) | Further decreased | Highly accelerated | Significant |
| Unpulverized Anhydrate (UHA) | Relatively stable | Not applicable | Minimal |
Applications and Research Uses
Homosulfamine has demonstrated versatility across multiple research and application domains, establishing its significance in various scientific fields.
Pharmaceutical Applications
In pharmaceutical research and development, Homosulfamine serves as:
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A building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders .
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A component in enhancing drug efficacy and specificity in pharmacological formulations .
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A precursor in the development of sulfonamide-based antibiotics .
Analytical Chemistry
The compound finds application in analytical chemistry as:
Biochemical Research
In biochemical investigations, Homosulfamine is employed in:
Additional Applications
The versatility of Homosulfamine extends to other domains including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume